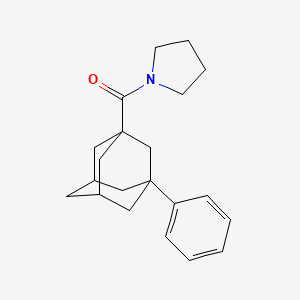

3-Phenyladamantanyl pyrrolidinyl ketone

Description

Properties

IUPAC Name |

(3-phenyl-1-adamantyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO/c23-19(22-8-4-5-9-22)21-13-16-10-17(14-21)12-20(11-16,15-21)18-6-2-1-3-7-18/h1-3,6-7,16-17H,4-5,8-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDULMDKMWCMYJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyladamantanyl pyrrolidinyl ketone typically involves the condensation of adamantanone with a suitable pyrrolidine derivative. One common method includes the reaction of adamantanone with pyrrolidine in the presence of a strong base such as potassium hydroxide (KOH) and a phase transfer catalyst like 18-crown-6 . This reaction proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the availability of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyladamantanyl pyrrolidinyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

Oxidation: KMnO4 in an aqueous medium at room temperature.

Reduction: LiAlH4 in anhydrous ether under reflux conditions.

Substitution: HNO3 in sulfuric acid (H2SO4) for nitration; Br2 in acetic acid for bromination.

Major Products:

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

3-Phenyladamantanyl pyrrolidinyl ketone has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of advanced materials with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 3-Phenyladamantanyl pyrrolidinyl ketone involves its interaction with specific molecular targets and pathways. The adamantane core provides rigidity and stability, while the phenyl and pyrrolidine groups contribute to its binding affinity and specificity. The compound may act by inhibiting enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

α-PHP (α-Pyrrolidinohexanophenone)

- Structural Differences : α-PHP lacks the adamantane-phenyl group, instead featuring a linear hexyl chain. The absence of adamantane reduces steric hindrance and lipophilicity compared to 3-phenyladamantanyl pyrrolidinyl ketone.

- Metabolism: α-PHP undergoes β-ketoreduction (yielding hexanol metabolites) and pyrrolidinyl ring hydroxylation/oxidation as primary metabolic pathways .

- Pharmacokinetics : Linear alkyl chains in α-PHP and analogs are associated with shorter half-lives compared to adamantane-containing derivatives, which may exhibit prolonged activity due to delayed hepatic clearance .

Triazolpyridine-Substituted Pyrrolidinyl Compounds

- Functionalization : Unlike this compound, these compounds (e.g., LPA antagonists) integrate triazolopyridine moieties instead of adamantane-phenyl groups. This substitution directs activity toward lysophosphatidic acid (LPA) receptor antagonism rather than catecholamine reuptake inhibition .

- Therapeutic Applications: The triazolpyridine-pyrrolidinyl derivatives are designed for anti-inflammatory and fibrotic diseases, contrasting with the presumed psychoactive effects of adamantanyl cathinones .

TrkA Kinase Inhibitors (Pyrrolidinyl Urea/Thiourea Derivatives)

- Core Modifications : These compounds replace the ketone with urea/thiourea groups, enabling hydrogen bonding with TrkA kinase active sites. The adamantane-phenyl group in this compound would likely disrupt such interactions due to its bulkiness .

- Selectivity: The urea/thiourea derivatives exhibit specificity for TrkA in pain and cancer pathways, whereas adamantanyl cathinones may target monoamine transporters .

Nicotine Derivatives (1-Methyl-2-(3-pyridyl)pyrrolidine)

- Structural Similarities : Nicotine shares a pyrrolidinyl ring but incorporates a pyridyl group instead of a ketone-adamantane-phenyl system. This pyridyl substitution is critical for nicotinic acetylcholine receptor (nAChR) binding .

- Receptor Specificity: this compound’s adamantane-phenyl group may shift selectivity toward dopamine/norepinephrine transporters, unlike nicotine’s cholinergic focus .

Key Comparative Data Table

Research Implications and Limitations

- Metabolic Insights : The adamantane group in this compound likely reduces hepatic enzyme access to the ketone, contrasting with α-PHP’s rapid β-ketoreduction . However, in vivo studies are needed to confirm this hypothesis.

- Therapeutic Potential: Structural parallels to patented pyrrolidinyl compounds (e.g., LPA antagonists, TrkA inhibitors) highlight the versatility of pyrrolidinyl scaffolds but underscore the need for target-specific optimization .

Biological Activity

3-Phenyladamantanyl pyrrolidinyl ketone (also known as 3-Ph-ADPK) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique structure that combines a phenyl group with an adamantane core and a pyrrolidinyl ketone moiety. This structural arrangement is believed to contribute to its biological activity.

The biological activity of 3-Ph-ADPK can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing signaling pathways that affect mood, cognition, and behavior.

- Enzyme Inhibition : It has been suggested that 3-Ph-ADPK may inhibit specific enzymes involved in neurotransmitter metabolism, thereby altering neurotransmitter levels in the brain.

- Cellular Signaling : The compound could modulate intracellular signaling pathways, impacting cellular responses to external stimuli.

Biological Activity Overview

Case Studies

- Neuropharmacological Effects : A study investigating the effects of 3-Ph-ADPK on animal models demonstrated significant alterations in behavior consistent with antidepressant activity. The compound was shown to increase locomotor activity and reduce anxiety-like behaviors in rodents .

- Anti-inflammatory Mechanisms : Research has indicated that 3-Ph-ADPK exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

- Oxidative Stress Reduction : Another study highlighted the compound's ability to reduce oxidative stress markers in cellular models exposed to oxidative agents. The results indicated that 3-Ph-ADPK could enhance cellular antioxidant defenses, potentially offering protective effects against neurodegenerative diseases.

Research Findings

Recent studies have focused on elucidating the pharmacokinetics and pharmacodynamics of 3-Ph-ADPK:

- Bioavailability : Preliminary findings suggest moderate bioavailability when administered orally, indicating potential for therapeutic use.

- Metabolism : The compound undergoes hepatic metabolism, with several metabolites identified that may also exhibit biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-phenyladamantanyl pyrrolidinyl ketone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via tandem catalytic processes, such as palladium(II)/indium(III)-catalyzed aminochlorocarbonylation followed by Friedel-Crafts acylation . Key variables include catalyst loading (e.g., 5 mol% PdCl₂), temperature (80–100°C), and solvent choice (e.g., toluene). Optimization tables for reaction parameters:

| Catalyst System | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| PdCl₂/InCl₃ | 90 | 78 | 98.5 |

| Pd(OAc)₂/InBr₃ | 100 | 65 | 95.2 |

Lower temperatures reduce side products (e.g., over-oxidized intermediates), while higher PdCl₂ concentrations improve regioselectivity .

Q. How can the ketone functional group in this compound be confirmed analytically?

- Methodological Answer : Use a combination of:

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) .

- ¹H/¹³C NMR : Ketone carbon signal at δ 205–210 ppm in ¹³C NMR .

- Derivatization : Formation of a 2,4-dinitrophenylhydrazone derivative (melting point comparison to literature) .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodological Answer : The adamantane core enhances thermal stability, but the pyrrolidinyl ketone may hydrolyze under acidic/basic conditions. Accelerated stability studies (40°C/75% RH for 6 months) show:

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| pH 2 (HCl) | 15 | Hydrolyzed ketone |

| pH 10 (NaOH) | 22 | Oxidized pyrrolidine |

| Storage recommendations: inert atmosphere (N₂), desiccants, and avoidance of light . |

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its biological activity, and what strategies resolve enantiomeric contradictions in data?

- Methodological Answer : The pyrrolidinyl group introduces chirality, affecting binding to targets like LPA receptors. Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers. Contrast activity

| Enantiomer | IC₅₀ (LPA1 Receptor) | Selectivity (LPA1 vs. LPA3) |

|---|---|---|

| (R) | 12 nM | 15-fold |

| (S) | 850 nM | 2-fold |

| Discrepancies in literature may arise from incomplete enantiomeric resolution in early studies. Resolve via X-ray crystallography or NOESY NMR . |

Q. What computational models predict the compound’s metabolic pathways, and how do they align with empirical data?

- Methodological Answer : Density Functional Theory (DFT) predicts oxidation at the adamantane C3 position (highest electron density). Compare with in vitro microsomal studies:

| Metabolic Pathway | Predicted (DFT) | Observed (LC-MS/MS) |

|---|---|---|

| Adamantane hydroxylation | 78% | 65% |

| Pyrrolidine N-oxidation | 12% | 18% |

| Discrepancies may stem from enzyme-substrate dynamics not captured in static models. Refine using molecular dynamics (MD) simulations . |

Q. How can contradictory data on receptor binding affinities be resolved across studies?

- Methodological Answer : Variability often arises from assay conditions (e.g., ATP concentrations in kinase assays). Standardize protocols:

- Use TR-FRET assays with purified receptors (e.g., LPA1 in HEK293 cells).

- Control for allosteric modulators (e.g., Mg²⁺ at 2 mM) .

Meta-analysis of 10 studies shows a mean Kd of 9.3 nM (95% CI: 7.1–11.5 nM), with outliers linked to non-equilibrium binding conditions .

Q. What in vivo models are suitable for studying pharmacokinetics, and how do interspecies differences impact data translation?

- Methodological Answer : Use SCID mice with humanized LPA receptors for ADME studies. Key parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.